molecular formula C23H23NO5S B11403874 ethyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11403874
M. Wt: 425.5 g/mol
InChI Key: KOZRWULJYBQJNI-UHFFFAOYSA-N
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Description

ETHYL 2-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and chromene derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential biological activities.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in its biological activity. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 2-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other benzothiophene derivatives and chromene derivatives. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

The uniqueness of ETHYL 2-(6-ETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer unique properties and activities compared to other related compounds.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 2-[(6-ethyl-4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H23NO5S/c1-3-13-9-10-17-15(11-13)16(25)12-18(29-17)21(26)24-22-20(23(27)28-4-2)14-7-5-6-8-19(14)30-22/h9-12H,3-8H2,1-2H3,(H,24,26)

InChI Key

KOZRWULJYBQJNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC

Origin of Product

United States

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